molecular formula C25H31N3O3 B4641858 1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol

1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol

Cat. No. B4641858
M. Wt: 421.5 g/mol
InChI Key: XKUNAGSZHQOAQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of similar compounds involves multiple steps, including ketone reduction and determination of diastereomers' absolute configurations. For example, the asymmetric synthesis of a related compound, metoprolol's metabolite, involved a multistep process culminating in a reduction that yielded diastereomers with assigned absolute configurations based on reductions of closely related compounds and circular dichroism spectra (Shetty & Nelson, 1988).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or spectroscopic methods to determine the compound's precise arrangement of atoms. While specific details on the title compound's structure analysis are not directly available, related compounds have been characterized using IR, 1H NMR, and single-crystal X-ray crystallography to understand their anti-cancer activities and structural properties (Liu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include cyclization, nucleophilic substitution, and the formation of complex heterocycles. For instance, the synthesis of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate through intramolecular cycloaddition demonstrates the complexity and variety of reactions these compounds can undergo (He, 2010).

Physical Properties Analysis

The physical properties of organic compounds like solubility, melting point, and crystal structure significantly influence their chemical behavior and applications. The detailed physical properties of the title compound are not directly available, but studies on related compounds provide insights into how these properties are determined and their relevance to the compound's chemical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding how these compounds interact in different environments. For example, the synthesis and functional analysis of derivatives show the adaptability and reactivity of similar molecular frameworks in forming new compounds with varied chemical properties (Mohamed, 2014; 2021).

properties

IUPAC Name

1-[benzyl(methyl)amino]-3-[4-[(2-pyridin-3-yloxyethylamino)methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-28(18-22-6-3-2-4-7-22)19-23(29)20-31-24-11-9-21(10-12-24)16-27-14-15-30-25-8-5-13-26-17-25/h2-13,17,23,27,29H,14-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUNAGSZHQOAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(COC2=CC=C(C=C2)CNCCOC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol
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1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol
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1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol
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1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol

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